N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl, methoxy, and methylsulfanyl groups attached to a benzamide core, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline, 2-methoxybenzoic acid, and methylthiol.
Formation of Intermediate: The initial step involves the reaction of 2,5-dichloroaniline with 2-methoxybenzoic acid under acidic conditions to form an intermediate compound.
Introduction of Methylsulfanyl Group: The intermediate is then treated with methylthiol in the presence of a suitable catalyst to introduce the methylsulfanyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-2-(methylsulfanyl)benzamide: A closely related compound with similar structural features.
2,5-Dichloro-N-[2-(methylsulfanyl)phenyl]benzamide: Another similar compound with slight variations in the position of functional groups.
Uniqueness
N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide stands out due to its unique combination of dichlorophenyl, methoxy, and methylsulfanyl groups, which contribute to its distinct chemical properties and potential applications. The presence of these functional groups allows for diverse reactivity and the formation of various derivatives with potential biological and industrial significance.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-13-7-9(16)3-6-12(13)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRJMGAZQNNDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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